Cas no 2097970-83-5 (3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide)

3-(3-Cyclopropyl-1H-pyrazol-4-yl)propanamide is a specialized organic compound featuring a cyclopropyl-substituted pyrazole core linked to a propanamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The cyclopropyl group enhances steric and electronic properties, while the pyrazole ring offers versatility in heterocyclic synthesis. The propanamide side chain provides a functional handle for further derivatization or interaction with biological targets. This compound is particularly valuable as an intermediate in the development of novel pharmaceuticals or bioactive molecules, where its balanced lipophilicity and structural rigidity may contribute to optimized binding affinity and metabolic stability. Its well-defined synthetic route ensures consistent quality for research applications.
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide structure
2097970-83-5 structure
Product name:3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
CAS No:2097970-83-5
MF:C9H13N3O
MW:179.219021558762
CID:5723610
PubChem ID:121212039

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026723333
    • 2097970-83-5
    • F2198-4244
    • 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
    • AKOS026722208
    • 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
    • F2198-2692
    • 1H-Pyrazole-4-propanamide, 3-cyclopropyl-
    • Inchi: 1S/C9H13N3O/c10-8(13)4-3-7-5-11-12-9(7)6-1-2-6/h5-6H,1-4H2,(H2,10,13)(H,11,12)
    • InChI Key: JABSNRIBPRWMHO-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=NNC=1C1CC1)N

Computed Properties

  • Exact Mass: 179.105862047g/mol
  • Monoisotopic Mass: 179.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.288±0.06 g/cm3(Predicted)
  • Boiling Point: 491.4±33.0 °C(Predicted)
  • pka: 15.20±0.50(Predicted)

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4244-10g
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
10g
$1844.0 2023-09-06
Life Chemicals
F2198-2692-2.5g
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-4244-0.25g
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
0.25g
$396.0 2023-09-06
TRC
C213411-1g
3-(3-cyclopropyl-1h-pyrazol-4-yl)propanamide
2097970-83-5
1g
$ 635.00 2022-04-01
Life Chemicals
F2198-2692-10g
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-4244-2.5g
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
2.5g
$878.0 2023-09-06
Life Chemicals
F2198-2692-0.25g
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-4244-1g
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
1g
$439.0 2023-09-06
Life Chemicals
F2198-4244-5g
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
5g
$1317.0 2023-09-06
Life Chemicals
F2198-2692-0.5g
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanamide
2097970-83-5 95%+
0.5g
$551.0 2023-09-06

Additional information on 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide: A Comprehensive Overview

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide (CAS No: 2097970-83-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science. The compound's name itself provides a detailed description of its molecular architecture, with the cyclopropyl group attached to a pyrazole ring, which is further connected to a propanamide moiety. This combination of structural elements contributes to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The cyclopropyl group, known for its strained ring system, adds unique electronic and steric properties to the molecule, enhancing its potential as a ligand in various biological systems. The propanamide moiety, on the other hand, introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.

One of the most promising areas of research involving 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide is its role in drug discovery. Scientists have explored its ability to modulate key cellular pathways, making it a potential candidate for treating diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits selective inhibition against certain kinases, which are critical in oncogenic signaling pathways. This specificity not only underscores its therapeutic potential but also highlights the importance of structural modifications in optimizing bioactivity.

In addition to its pharmacological applications, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide has also been investigated for its role in materials science. The compound's ability to form stable complexes with metal ions has led to its consideration in the development of novel catalysts and coordination polymers. Researchers have demonstrated that the pyrazole ring can act as a versatile ligand, facilitating the construction of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

The synthesis of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide involves a multi-step process that combines principles from organic synthesis and catalysis. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying stereochemical effects in biological systems. These methods often utilize transition metal catalysts or organocatalysts to achieve high yields and selectivity, reflecting the ongoing progress in green chemistry practices.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide. These tools provide detailed insights into the compound's molecular configuration and help validate theoretical predictions about its reactivity and stability. Furthermore, computational methods like density functional theory (DFT) have been employed to study the electronic properties of this compound, offering valuable information for rational drug design.

In conclusion, 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanamide (CAS No: 2097970-83-) represents a fascinating example of how structural complexity can lead to diverse functional applications. Its role as a bioactive molecule and material precursor underscores the importance of continued research into pyrazole derivatives and related compounds. As new discoveries emerge, this compound is likely to play an increasingly significant role in advancing both medicinal chemistry and materials science.

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